11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione
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Overview
Description
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione typically involves multi-step organic reactions. The process begins with the preparation of the core tetracyclic structure, followed by the introduction of the hydroxyphenyl and dithia-aza groups. Common reagents used in these reactions include organolithium compounds, transition metal catalysts, and various protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the hydroxyphenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways involved in disease.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Comazaphilone I: A compound with a similar planar structure but distinct stereochemistry.
Organochlorine Compounds: Share some structural similarities but differ significantly in their chemical properties and applications.
Uniqueness
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.0{3,8}.0{12,16}]heptadeca-1(10),3(8),4,6,12(16)-pentaene-2,9,14-trione stands out due to its unique tetracyclic structure and the presence of both hydroxyphenyl and dithia-aza groups, which confer distinct chemical reactivity and potential for diverse applications.
Biological Activity
11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione is a complex organic compound with significant potential in medicinal chemistry. Its unique fused heterocyclic structure and hydroxyl substitution contribute to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimycobacterial properties.
Chemical Structure
The compound's structure is characterized by:
- Fused heterocyclic rings : Enhancing stability and biological interaction.
- Hydroxyl group : Positioned at the 2-position of the phenyl ring, which influences its reactivity and biological properties.
Synthesis
The synthesis typically involves a hetero-Diels-Alder reaction, yielding the compound with efficiencies ranging from 75% to 90%.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. It has been tested against various cancer cell lines with promising results:
Cell Line | IC50 (μM) | Activity |
---|---|---|
MDA-MB-231 (Breast) | 5.4 | Antiproliferative |
NUGC-3 (Gastric) | 8.7 | Antiproliferative |
A549 (Lung) | 6.1 | Antiproliferative |
The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle regulation and apoptosis.
Antimycobacterial Activity
In addition to its anticancer effects, this compound has shown significant activity against mycobacterial strains. Studies have demonstrated its effectiveness against various strains of Mycobacterium tuberculosis and other non-tuberculous mycobacteria:
Mycobacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
---|---|
Mycobacterium tuberculosis | 12.5 |
Mycobacterium fortuitum | 15.0 |
Mycobacterium smegmatis | 10.0 |
The compound's mechanism against mycobacteria may involve disruption of cellular integrity and inhibition of essential metabolic pathways .
Case Studies
Several studies have highlighted the biological significance of this compound:
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects on human cancer cell lines and found that the compound significantly inhibited cell growth in a dose-dependent manner.
- Antimycobacterial Screening : In vitro assays demonstrated that the compound effectively inhibited the growth of Mycobacterium species at low concentrations, suggesting potential for therapeutic development against tuberculosis.
Molecular Interaction Studies
Computational analysis using tools such as NCI COMPARE has been employed to investigate how structural variations affect biological activity against different targets. These studies provide insights into optimizing the compound for enhanced efficacy in drug development.
Properties
Molecular Formula |
C20H11NO4S2 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
17-(2-hydroxyphenyl)-11,15-dithia-13-azatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3,5,7,12(16)-pentaene-2,9,14-trione |
InChI |
InChI=1S/C20H11NO4S2/c22-12-8-4-3-7-11(12)13-14-15(23)9-5-1-2-6-10(9)16(24)17(14)26-19-18(13)27-20(25)21-19/h1-8,13,22H,(H,21,25) |
InChI Key |
VNRNZTSGJZBCHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2C3=C(C(=O)C4=CC=CC=C4C3=O)SC5=C2SC(=O)N5)O |
Origin of Product |
United States |
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